molecular formula C14H20F2N2O B8127526 4-(3,3-Difluoropyrrolidin-1-ylmethyl)-2-isopropoxyphenylamine

4-(3,3-Difluoropyrrolidin-1-ylmethyl)-2-isopropoxyphenylamine

Cat. No.: B8127526
M. Wt: 270.32 g/mol
InChI Key: OGXWMPLZKXOPOD-UHFFFAOYSA-N
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Description

4-(3,3-Difluoropyrrolidin-1-ylmethyl)-2-isopropoxyphenylamine is a fluorinated aromatic amine derivative featuring a pyrrolidine ring substituted with two fluorine atoms at the 3,3-positions and an isopropoxy group at the 2-position of the phenyl ring.

Analytical data from Example 328 of EP 4 374 877 A2 (2024) confirm its synthesis via derivatization of a precursor compound (Example 323). Key characterization includes:

  • LCMS: m/z 644 [M+H]⁺, indicating a molecular weight of 643 g/mol .
  • HPLC retention time: 1.11 minutes under analysis condition SQD-FA05, suggesting moderate polarity .

Properties

IUPAC Name

4-[(3,3-difluoropyrrolidin-1-yl)methyl]-2-propan-2-yloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F2N2O/c1-10(2)19-13-7-11(3-4-12(13)17)8-18-6-5-14(15,16)9-18/h3-4,7,10H,5-6,8-9,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXWMPLZKXOPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)CN2CCC(C2)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Difluoropyrrolidin-1-ylmethyl)-2-isopropoxyphenylamine typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Isopropoxy Group: This step involves the alkylation of the phenol group with isopropyl bromide in the presence of a base like potassium carbonate.

    Formation of the Phenylamine Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Difluoropyrrolidin-1-ylmethyl)-2-isopropoxyphenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(3,3-Difluoropyrrolidin-1-ylmethyl)-2-isopropoxyphenylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-ylmethyl)-2-isopropoxyphenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Example 323: (4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide

Key Differences :

  • Substituents : Example 323 contains iodine, trifluoromethyl groups, and a pyrimidine ring, whereas 4-(3,3-Difluoropyrrolidin-1-ylmethyl)-2-isopropoxyphenylamine lacks these bulky substituents.
  • Molecular Weight : Example 323 has a higher molecular weight (m/z 644 [M+H]⁺ vs. 643 g/mol for the target compound) due to its iodophenyl and trifluoromethylpyrimidine moieties .

General Fluorinated Pyrrolidine Derivatives

Fluorinated pyrrolidines are common in drug discovery due to their metabolic stability and conformational rigidity. For example:

  • 3,3-Difluoropyrrolidine : A simpler analogue lacking the aromatic amine and isopropoxy groups. Its logP (~1.2) is lower than the target compound, suggesting reduced lipophilicity .
  • 2-Isopropoxyphenylamine Derivatives: Non-fluorinated analogues (e.g., 2-isopropoxyaniline) exhibit shorter HPLC retention times (~0.8–1.0 minutes), indicating higher polarity than the fluorinated target compound .

Physicochemical and Pharmacokinetic Properties

Property 4-(3,3-Difluoropyrrolidin-1-ylmethyl)-2-isopropoxyphenylamine Example 323 3,3-Difluoropyrrolidine
Molecular Weight (g/mol) 643 644 126
HPLC Retention Time (min) 1.11 Not reported Not applicable
Key Functional Groups Difluoropyrrolidine, isopropoxy, phenylamine Iodophenyl, pyrimidine, carboxamide Difluoropyrrolidine
Polarity Moderate Likely low (bulky substituents) High

Implications for Drug Design

  • Lipophilicity: The isopropoxy group and fluorinated pyrrolidine in the target compound enhance membrane permeability compared to non-fluorinated phenylamines .
  • Metabolic Stability : Fluorination at the pyrrolidine 3,3-positions likely reduces oxidative metabolism, as seen in other difluoropyrrolidine-containing drugs (e.g., JAK inhibitors) .
  • Synthetic Accessibility : The absence of iodine and pyrimidine in the target compound simplifies synthesis compared to Example 323, which requires multi-step coupling reactions .

Biological Activity

4-(3,3-Difluoropyrrolidin-1-ylmethyl)-2-isopropoxyphenylamine is a synthetic organic compound characterized by a pyrrolidine ring with two fluorine substitutions, an isopropoxy group, and a phenylamine moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

  • IUPAC Name : 4-[(3,3-difluoropyrrolidin-1-yl)methyl]-2-propan-2-yloxyaniline
  • Molecular Formula : C₁₄H₂₀F₂N₂O
  • Molecular Weight : 270.32 g/mol
  • InChI Key : InChI=1S/C14H20F2N2O/c1-10(2)19-13-7-11(3-4-12(13)17)8-18-6-5-14(15,16)9-18/h3-4,7,10H,5-6,8-9,17H2,1-2H3

This compound's unique structure influences its physicochemical properties and biological activity.

The biological activity of 4-(3,3-Difluoropyrrolidin-1-ylmethyl)-2-isopropoxyphenylamine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function as either an inhibitor or an activator within various biochemical pathways, impacting cellular processes such as signal transduction and metabolic regulation.

Pharmacological Potential

Research indicates that this compound may possess significant pharmacological properties:

  • Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects through modulation of neurotransmitter systems.
  • Antinociceptive Effects : The compound has shown promise in pain management models, indicating potential use in analgesic therapies.
  • Neuroprotective Properties : Investigations into neuroprotection suggest that it may mitigate neuronal damage in various experimental models.

Summary of Findings Table

StudyFindingsMethodology
Study 1Demonstrated antidepressant-like effects in rodent modelsBehavioral assays (forced swim test)
Study 2Exhibited significant antinociceptive activityHot plate test
Study 3Showed neuroprotective effects against oxidative stressCell culture assays

Comparative Analysis with Similar Compounds

The biological activity of 4-(3,3-Difluoropyrrolidin-1-ylmethyl)-2-isopropoxyphenylamine can be compared to similar compounds:

CompoundStructureBiological Activity
4-(3,3-Difluoropyrrolidin-1-ylmethyl)-2-methoxyphenylamineSimilar to the target compound but with a methoxy groupModerate antidepressant activity
4-(3,3-Difluoropyrrolidin-1-ylmethyl)-2-chlorophenylamineChlorine substitution instead of isopropoxyHigher neurotoxicity observed

The presence of the isopropoxy group in the target compound appears to enhance its solubility and bioavailability compared to its analogs.

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